N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 951535-95-8
VCID: VC11906383
InChI: InChI=1S/C23H17ClFN3O4S/c1-14(29)15-5-4-6-17(11-15)26-22(30)13-28-27-23(18-7-2-3-8-20(18)25)19-12-16(24)9-10-21(19)33(28,31)32/h2-12H,13H2,1H3,(H,26,30)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Molecular Formula: C23H17ClFN3O4S
Molecular Weight: 485.9 g/mol

N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide

CAS No.: 951535-95-8

Cat. No.: VC11906383

Molecular Formula: C23H17ClFN3O4S

Molecular Weight: 485.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide - 951535-95-8

Specification

CAS No. 951535-95-8
Molecular Formula C23H17ClFN3O4S
Molecular Weight 485.9 g/mol
IUPAC Name N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]acetamide
Standard InChI InChI=1S/C23H17ClFN3O4S/c1-14(29)15-5-4-6-17(11-15)26-22(30)13-28-27-23(18-7-2-3-8-20(18)25)19-12-16(24)9-10-21(19)33(28,31)32/h2-12H,13H2,1H3,(H,26,30)
Standard InChI Key DJFWYYNTFHDWSN-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula, C₂₃H₁₇ClFN₃O₄S, reflects a blend of aromatic, heterocyclic, and functional groups critical to its reactivity and biological interactions. Its systematic IUPAC name, N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ⁶,2,3-benzothiadiazin-2-yl]acetamide, precisely maps its substituents:

  • A benzo[e] thiadiazine 1,1-dioxide core (positions 1–3).

  • 6-Chloro and 4-(2-fluorophenyl) substituents on the thiadiazine ring.

  • An acetamide side chain linked to a 3-acetylphenyl group.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular Weight485.9 g/mol
CAS Number951535-95-8
IUPAC NameSee above
SMILES NotationNot provided in sources
Topological Polar Surface Area58.56 Ų (calculated)

Stereoelectronic Characteristics

The planar benzo[e]thiadiazine system facilitates π-π stacking with biological targets, while the 1,1-dioxido group enhances solubility through polar interactions. The 2-fluorophenyl moiety introduces steric and electronic effects that may influence receptor binding, and the 3-acetylphenyl group provides a site for hydrogen bonding or metabolic modification.

Synthesis and Purification Strategies

Reaction Pathways

Synthesis typically involves sequential functionalization of the thiadiazine core, though specific protocols are proprietary. A hypothetical multi-step route could include:

  • Thiadiazine Ring Formation: Condensation of o-aminothiophenol derivatives with chloroacetyl chloride.

  • Sulfonation: Oxidation to introduce the 1,1-dioxide moiety.

  • Friedel-Crafts Acylation: Attachment of the 3-acetylphenyl group.

  • Amide Coupling: Reaction with 2-(6-chloro-4-(2-fluorophenyl)thiadiazinyl)acetic acid using carbodiimide reagents.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
1Chloroacetyl chloride, baseThiadiazine ring closure
2H₂O₂, acetic acid, 60°CSulfone group introduction
3AlCl₃, acetyl chlorideAcetylphenyl substitution
4EDC/HOBt, DMFAmide bond formation

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) are employed to isolate the product, given the compound’s moderate polarity. Recrystallization from ethanol/water mixtures may further enhance purity.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Mechanisms

While direct studies are lacking, structural analogs of benzo[e]thiadiazines exhibit activity against:

  • Kinases: The planar aromatic system may intercalate into ATP-binding pockets.

  • G Protein-Coupled Receptors (GPCRs): Fluorinated aryl groups mimic endogenous ligand pharmacophores.

  • Bacterial Enzymes: Sulfone groups disrupt microbial redox systems.

Structure-Activity Relationships (SAR)

Key substituent effects include:

  • 6-Chloro: Enhances lipophilicity and target affinity.

  • 2-Fluorophenyl: Balances electron-withdrawing effects and metabolic stability.

  • Acetamide Side Chain: Modulates solubility and bioavailability.

Pharmacokinetic and Toxicological Considerations

Predicted ADMET Profiles

Computational models suggest:

  • Absorption: High gastrointestinal permeability (Log P ≈ 2.8).

  • Metabolism: Susceptible to cytochrome P450-mediated oxidation at the acetyl group.

  • Toxicity: Potential hepatotoxicity due to reactive metabolite formation.

Table 3: In Silico ADMET Predictions

ParameterPrediction
Log P2.8 (consensus)
Water Solubility0.176 mg/mL (ESOL model)
CYP3A4 InhibitionUnlikely
hERG InhibitionLow risk

Challenges and Future Directions

Research Gaps

  • Target Identification: Proteomic screening needed to confirm binding partners.

  • In Vivo Efficacy: Lack of animal model data.

  • Formulation: Poor aqueous solubility may limit bioavailability.

Synthetic Optimization

  • Stereoselective Synthesis: Unresolved chirality at C-2 and C-3 positions.

  • Prodrug Design: Masking the acetyl group to enhance absorption.

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